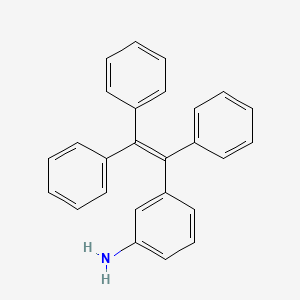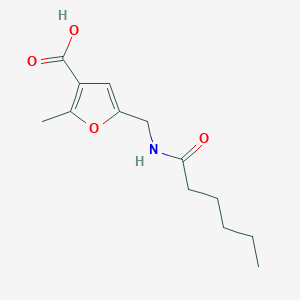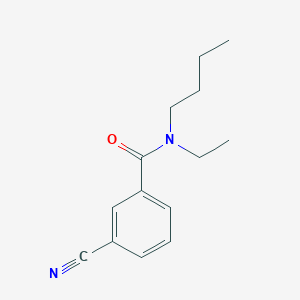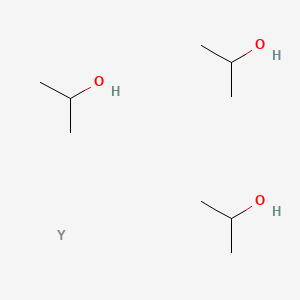
4-(2,5-Dimethylphenoxymethyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic reagent. The presence of the zinc atom allows for the formation of carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(2,5-dimethylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(2,5-dimethylphenoxymethyl)phenyl bromide+Zn→4-(2,5-dimethylphenoxymethyl)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle the exothermic nature of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-dimethylphenoxymethyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and a base such as triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Addition Reactions: These reactions often require the presence of electrophiles such as aldehydes or ketones and are carried out under mild conditions.
Major Products
The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
Applications De Recherche Scientifique
4-(2,5-dimethylphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of pharmaceuticals, agrochemicals, and natural products. Its ability to form carbon-carbon bonds makes it invaluable in the construction of complex molecular architectures.
Biology: In biological research, it is used to synthesize bioactive molecules that can be used as probes or drugs.
Medicine: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of fine chemicals and materials science for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2,5-dimethylphenoxymethyl)phenylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then undergoes transmetalation with a palladium or nickel catalyst. This is followed by reductive elimination to form the new carbon-carbon bond. The key steps are:
Transmetalation: The zinc atom transfers its organic group to the palladium or nickel catalyst.
Reductive Elimination: The catalyst facilitates the formation of the new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Difluoro-4-methoxyphenylzinc bromide: This compound is similar in structure but contains fluorine atoms, which can influence its reactivity and the properties of the final product.
4-(Bis(trimethylsilyl)amino)phenylmagnesium bromide: This is a Grignard reagent that also participates in cross-coupling reactions but with different reactivity due to the presence of magnesium instead of zinc.
Uniqueness
4-(2,5-dimethylphenoxymethyl)phenylzinc bromide is unique due to its specific substitution pattern and the presence of the zinc atom, which provides distinct reactivity compared to other organometallic reagents. Its ability to form stable carbon-zinc bonds and participate in efficient transmetalation makes it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C15H15BrOZn |
|---|---|
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
bromozinc(1+);1,4-dimethyl-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C15H15O.BrH.Zn/c1-12-8-9-13(2)15(10-12)16-11-14-6-4-3-5-7-14;;/h4-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
PKZNDJPTTSFPQQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)C)OCC2=CC=[C-]C=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14890341.png)
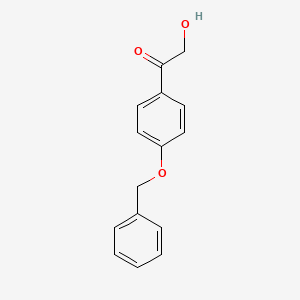
![9-bromo-3H-benzo[e]indazole](/img/structure/B14890348.png)

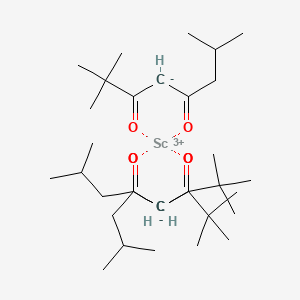
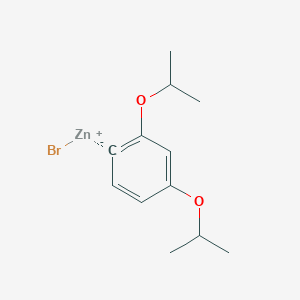
![Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)
![N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,4-dimethoxyaniline](/img/structure/B14890384.png)
